N-(4-Fluorobenzyl)-4-methoxyaniline
Description
N-(4-Fluorobenzyl)-4-methoxyaniline is a secondary amine featuring a 4-fluorobenzyl group attached to a 4-methoxyaniline moiety. Its structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) substituents, which influence its electronic properties and reactivity. The compound has been synthesized via nucleophilic substitution or coupling reactions, as evidenced by its ¹³C NMR characterization in CDCl₃ .
Properties
Molecular Formula |
C14H14FNO |
|---|---|
Molecular Weight |
231.26 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-methoxyaniline |
InChI |
InChI=1S/C14H14FNO/c1-17-14-8-6-13(7-9-14)16-10-11-2-4-12(15)5-3-11/h2-9,16H,10H2,1H3 |
InChI Key |
QHNUQKUZGHGTCA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NCC2=CC=C(C=C2)F |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorobenzyl)-4-methoxyaniline typically involves the reaction of 4-fluorobenzyl chloride with 4-methoxyaniline in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorobenzyl)-4-methoxyaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Substituting agents: Bromine, iodine.
Major Products Formed
The major products formed from these reactions include quinones from oxidation, amines from reduction, and various substituted derivatives from substitution reactions .
Scientific Research Applications
N-(4-Fluorobenzyl)-4-methoxyaniline has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(4-Fluorobenzyl)-4-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- The target compound lacks explicit yield data in the evidence, unlike its pyrimidine carboxamide analog (93% yield) .
Structural and Electronic Features
- N-(4-Fluorobenzyl)-4-methoxyaniline vs. 4-Methoxy-N-(4-nitrobenzyl)aniline (): Substituting the nitro group (strong electron-withdrawing) for fluorine alters electronic density, affecting solubility and reactivity. Nitro derivatives often exhibit higher polarity.
Comparison with Fluorescent Analog :
Key Insights :
- The lack of a heterocyclic core (e.g., pyrimidine or triazine) in this compound may limit its direct antimicrobial activity compared to TRI .
Physicochemical Properties
Solubility and Stability :
- Fluoro and methoxy substituents likely confer moderate solubility in polar aprotic solvents (e.g., DMSO), as seen in analogs like N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide .
- Stability under acidic/basic conditions is unreported for the target compound, though its analog in remains stable at pH 5.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
